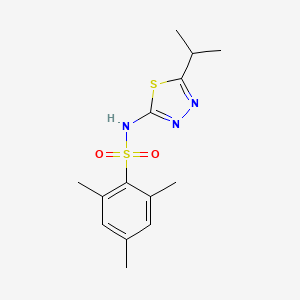
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with various scientific research applications. It is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mechanism of Action
CP-690,550 inhibits 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to be effective in reducing the severity of skin lesions in animal models of psoriasis. Additionally, CP-690,550 has been found to be well-tolerated in clinical trials, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of CP-690,550 is its specificity for 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in long-term treatment.
Future Directions
There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of the potential therapeutic effects of CP-690,550 in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, the use of CP-690,550 in combination with other immunosuppressive agents may be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base to form the final product, 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases. It has been found to be a potent inhibitor of 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which plays a crucial role in the immune system. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune diseases where the immune system attacks the body's own tissues.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-17(13-7-3-2-4-8-13)21-18(24-12)20-16(22)11-23-15-10-6-5-9-14(15)19/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZKMPXZTWDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)


![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

